Desmethyl Ranitidine

説明

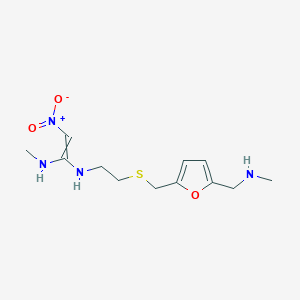

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBVRXZNDXPPW-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Desmethyl Ranitidine Quantification in Biological and Environmental Matrices

Chromatographic Techniques for Separation and Detection

Chromatography plays a crucial role in separating desmethyl ranitidine (B14927) from its parent compound, other metabolites, and matrix components before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a widely used technique for the determination of ranitidine and its metabolites, including desmethyl ranitidine, in biological samples and pharmaceutical preparations researchgate.netscienceasia.orgeprajournals.com. Various HPLC approaches have been developed and applied.

Ion-Pair HPLC for Ranitidine and Metabolites

Ion-pair reversed-phase HPLC has been investigated for the determination of ranitidine and its metabolites, such as this compound, in biological matrices like urine ebi.ac.uknih.govportlandpress.com. This technique utilizes an ion-pairing reagent in the mobile phase to improve the retention and separation of ionizable compounds like this compound on a reversed-phase column. A method using ion-pair HPLC with sodium lauryl sulphate as a counter ion has been developed for the determination of ranitidine in serum ingentaconnect.com. This approach has been used to determine ranitidine, ranitidine N-oxide, ranitidine S-oxide, and this compound in human urine samples ebi.ac.uknih.gov.

Reversed-Phase HPLC Applications

Reversed-phase HPLC is commonly employed for the separation of ranitidine and its metabolites, including this compound ebi.ac.uknih.govwikidata.org. In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent. This method has been used for the analysis of this compound in human plasma and urine following extraction nih.gov. Reversed-phase HPLC systems have been developed for the separation of ranitidine, desmethylranitidine, ranitidine-S-oxide, and ranitidine-N-oxide for use with mass spectrometry detection ebi.ac.ukebi.ac.uk.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS)

LC-MS, particularly LC-MS/MS and LC-HRMS, offers high sensitivity and selectivity for the quantification of this compound in complex matrices wikidata.orgfda.govresearchgate.net. These techniques combine the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. LC-MS/MS methods based on triple-quadrupole platforms are used for the determination of related compounds in ranitidine fda.gov. LC-HRMS methods have also been developed and validated for the analysis of ranitidine and related impurities fda.govwikipedia.org. These methods are capable of quantifying analytes at very low concentrations waters.comjapsonline.com. For environmental samples, high sensitive LC-MS-MS methods have been developed for the determination of pharmaceuticals and their metabolites, including this compound, in various matrices such as water, sediment, suspended particular matter, and biota bmuv.deresearchgate.netumweltbundesamt.de.

An LC-MS/MS method for the determination of N-nitrosodimethylamine (NDMA), an impurity sometimes found in ranitidine products, utilizes UHPLC coupled with atmospheric chemical ionization tandem mass spectrometry (APCI-MS/MS) in multiple reaction monitoring (MRM) mode edqm.eu. While this method focuses on NDMA, the principles of LC-MS/MS are directly applicable to the quantification of this compound, which is also a polar compound and a metabolite of ranitidine.

Research findings using LC-MS/MS for related compounds highlight the sensitivity achievable. For instance, an LC-MS/MS method for NDMA quantification in ranitidine drug substance and product reported a limit of detection (LOD) of 0.3 ng/mL (0.01 ppm) and a limit of quantification (LOQ) of 1.0 ng/mL (0.033 ppm), with a linear range of 1.0 - 100 ng/mL (0.033 – 3.33 ppm) fda.gov. Another LC-MS method for nitrosamine (B1359907) impurities achieved LLOQs between 0.025–0.1 ng/mL waters.com.

LC-MS/MS methods often involve specific sample preparation steps, such as extraction and filtration, before chromatographic separation and detection japsonline.comedqm.eu. The use of internal standards, such as isotopically labeled compounds, is common for accurate quantification edqm.eu.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) has also been explored for the separation of ranitidine hydrochloride and related compounds scispace.comnih.gov. HPTLC offers advantages such as rapid separation and lower solvent consumption compared to traditional TLC. While the provided abstracts specifically mention the separation of ranitidine and two related compounds for purity testing scispace.comnih.gov, HPTLC can potentially be applied to the analysis of this compound, particularly if suitable mobile phases and detection methods are employed. Direct UV densitometric quantitation can be used with HPTLC nih.gov.

Spectroscopic Approaches for this compound Determination

Spectroscopic methods, while often less selective than chromatographic techniques for complex mixtures, can be used for the determination of compounds based on their interaction with electromagnetic radiation. Spectrophotometry, which measures the absorbance or transmission of light, has been applied to the analysis of ranitidine scienceasia.orgresearchgate.netscispace.comscielo.brsphinxsai.com. These methods often involve reactions that produce a colored product that can be measured spectrophotometrically scienceasia.orgscispace.comscielo.br.

For ranitidine hydrochloride, spectrophotometric methods have been developed based on reactions with reagents like ceric ammonium (B1175870) sulphate and dyes such as malachite green and crystal violet scispace.comscielo.br. These methods measure the absorbance at specific wavelengths, such as 615 nm or 582 nm scispace.comscielo.br. Other spectrophotometric approaches for ranitidine include methods based on spectral analysis, derivative spectrophotometry, and methods utilizing reactions with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) researchgate.net.

While these spectrophotometric methods are described for ranitidine, their direct applicability to this compound would depend on the specific chemical properties of this compound and its reactivity with the employed reagents. Separate method development and validation would be required to apply these techniques specifically to the quantification of this compound in various matrices. The provided search results primarily detail spectrophotometric methods for ranitidine itself, with less specific information on their application to this compound.

Spectrophotometric Methods

Spectrophotometry involves measuring the absorbance or transmission of light through a sample. While many spectrophotometric methods for ranitidine are reported, their applicability to this compound is often inferred due to their structural similarities or mentioned in the context of metabolite analysis. Some methods for ranitidine involve chromogenic reactions where the drug reacts with reagents to form a colored product measurable by spectrophotometry scispace.comscielo.br. For instance, methods using ceric ammonium sulphate and dyes like malachite green or crystal violet have been proposed for ranitidine hydrochloride, with measurements taken at specific wavelengths (615 nm or 582 nm) scispace.comscielo.br. Another spectrophotometric method for ranitidine hydrochloride involves a reaction with 9-fluorenylmethyl chloroformate (FMOC-Cl), producing an absorption maximum at 255 nm ajprd.com. These methods, while primarily validated for the parent drug, highlight the potential of spectrophotometry for quantifying related compounds like this compound, provided suitable chromogenic reactions or specific absorption characteristics can be utilized. Studies have indicated that ranitidine is metabolized to this compound, and analytical methods for ranitidine often consider its metabolites scispace.comscielo.brajprd.comscienceasia.org.

Fluorimetric and Spectrofluorimetric Techniques

Fluorimetric and spectrofluorimetric techniques are based on the emission of light by a substance after excitation. These methods can offer high sensitivity and selectivity. Research has explored spectrofluorimetric methods for the determination of ranitidine, often involving derivatization to enhance fluorescence properties researchgate.netresearchgate.net. One reported method for ranitidine hydrochloride utilizes the fluorescence quenching of functionalized CdS quantum dots in aqueous solution researchgate.net. Another spectrofluorimetric method for ranitidine involves derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) researchgate.net. While these studies primarily focus on ranitidine, the investigation of chromatographic resolution of ranitidine and its metabolites, including this compound, in some fluorimetric studies suggests the potential for applying these techniques to the quantification of this compound, possibly after separation or through specific derivatization reactions that are selective for the metabolite researchgate.netresearchgate.net.

Chemiluminescence-based Methods

Chemiluminescence methods involve the emission of light as a result of a chemical reaction. These techniques can be very sensitive and are often coupled with separation methods like flow injection or liquid chromatography for the analysis of various compounds. In the context of ranitidine and related substances, chemiluminescence detection has been explored, sometimes in relation to the detection of N-nitrosamines science.govfda.govb-cdn.nethelsinki.fi. One study mentions that ranitidine can quench the chemiluminescence intensity of a luminol-H₂O₂-N,S-CQDs system, forming the basis for a flow-injection chemiluminescence method for ranitidine determination science.gov. While direct chemiluminescence methods specifically for this compound are less extensively reported in the provided results, the application of chemiluminescence detection in methods for related compounds and metabolites suggests its potential utility, particularly when coupled with chromatographic separation to isolate this compound before detection.

Electrochemical and Other Advanced Analytical Techniques

Electrochemical methods measure the electrical properties of an analyte, such as current or voltage, resulting from chemical reactions. Other advanced techniques offer alternative separation and detection principles.

Voltammetry and Polarography

Voltammetry and polarography are electrochemical techniques that study the relationship between current and potential as a function of time. These methods are applicable to compounds that undergo electrochemical reduction or oxidation. Ranitidine, possessing a nitro group, has been shown to be electrochemically reducible, forming the basis for polarographic and voltammetric determination methods ajprd.comscienceasia.orgscribd.comresearchgate.netnih.gov. Studies have investigated the voltammetric behavior of ranitidine in aqueous media, observing reduction waves attributed to the nitro group researchgate.net. Polarographic methods for ranitidine have been developed based on the reduction of this group at a dropping-mercury electrode, allowing for determination in pharmaceutical formulations and urine nih.gov. While these studies primarily focus on ranitidine, the presence of similar functional groups in this compound suggests that electrochemical methods like voltammetry and polarography could potentially be applied for its quantification, possibly with method optimization to account for structural differences.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a separation technique that uses an electric field to separate components based on their charge-to-mass ratio and electrophoretic mobility within a narrow capillary lumexinstruments.comsciex.com. CE offers high separation efficiency, low sample and reagent consumption, and fast analysis times lumexinstruments.com. It has been applied for the determination of ranitidine and its related substances, including metabolites scienceasia.orgresearchgate.netresearchgate.netnih.goveprajournals.com. CE methods can quantify both the active drug content and impurities simultaneously nih.gov. The technique is suitable for separating compounds with similar structures lumexinstruments.com. The application of CE to analyze ranitidine and its metabolites in biological fluids like urine has been reported, demonstrating its capability to separate these related compounds eprajournals.com. This indicates that CE is a valuable technique for the analysis and quantification of this compound in complex matrices, often coupled with detectors like UV or electrochemical detectors researchgate.netsciex.com.

Method Validation and Performance Characteristics

Method validation is a crucial process to confirm that an analytical method is suitable for its intended purpose. This involves evaluating various performance characteristics. For the quantification of this compound using the aforementioned techniques, key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, selectivity, and robustness.

Studies on the analytical methods for ranitidine and its metabolites often report these validation characteristics. For example, spectrophotometric methods for ranitidine have shown linearity over specific concentration ranges, with reported LOD and LOQ values ajprd.comscienceasia.orgresearchgate.net. Spectrofluorimetric methods for ranitidine have also demonstrated linearity, good recoveries, and low detection limits researchgate.netresearchgate.net. HPLC methods used for the analysis of ranitidine and its metabolites in biological fluids have reported linearity, precision (evaluated by relative standard deviation), LOD, LOQ, and recovery percentages researchgate.neteprajournals.comnih.gov. Capillary electrophoresis methods for ranitidine and related substances have also been evaluated for performance, demonstrating comparable sensitivity and precision to HPLC methods nih.gov.

While specific validation data solely for this compound using each of these techniques is not uniformly detailed across the provided sources, the validation parameters established for ranitidine and methods capable of separating and detecting its metabolites provide a strong indication of the performance achievable for this compound. The linearity, sensitivity (LOD/LOQ), accuracy (recovery), and precision (RSD) are critical parameters assessed during method validation to ensure reliable quantification of this compound in various matrices.

Below is a table summarizing typical performance characteristics observed in analytical methods for ranitidine and its metabolites, which can serve as an indicator for the potential performance when applied specifically to this compound:

| Analytical Technique | Performance Characteristic | Typical Range/Value (for Ranitidine/Metabolites) | Source Examples |

| Spectrophotometry | Linearity Range | µg/mL levels (e.g., 10-70 µg/mL, 2-16 µg/mL) | ajprd.comscienceasia.orgresearchgate.net |

| LOD | µg/mL levels (e.g., 1.07 µg/mL, 0.2219 µg/mL) | ajprd.comscienceasia.org | |

| LOQ | µg/mL levels (e.g., 3.58 µg/mL, 0.6724 µg/mL) | ajprd.comscienceasia.org | |

| Spectrofluorimetry | Linearity Range | ng/mL to µg/mL levels (e.g., 0.5-15 µg/mL, 40-1200 ng/mL) | researchgate.netresearchgate.net |

| LOD | ng/mL to µg/mL levels (e.g., 0.38 µg/mL, 3 ng/mL) | researchgate.netresearchgate.net | |

| Recovery | High percentages (e.g., 98.47-102.30%, 98.97-99.43%) | researchgate.netresearchgate.net | |

| Voltammetry/Polarography | Linearity Range | Concentration ranges reported for ranitidine | researchgate.netnih.gov |

| Detection Limit | Concentration levels reported for ranitidine | nih.gov | |

| Capillary Electrophoresis (CE) | Sensitivity | Comparable to HPLC | nih.gov |

| Precision | Comparable to HPLC | nih.gov | |

| Selectivity | High, capable of separating metabolites | nih.goveprajournals.com |

Note: The values presented are illustrative examples for ranitidine or related metabolites and indicate the potential performance for this compound when analyzed by these techniques.

The successful application of these advanced analytical methodologies for the quantification of this compound in various matrices relies on thorough method validation to ensure the accuracy, reliability, and suitability of the results for the intended application, whether it be in biological studies or environmental monitoring.

Sensitivity and Detection Limits

Achieving high sensitivity is crucial for quantifying this compound, especially when present at low concentrations in biological or environmental samples. The limit of detection (LOD) and limit of quantification (LOQ) are key parameters that define the sensitivity of an analytical method. Various LC-MS-based methods have been developed with differing sensitivity levels depending on the matrix and specific instrumentation used.

For instance, an early high-pressure liquid chromatography (HPLC) assay for ranitidine and its desmethyl metabolite in human plasma and urine reported a sensitivity limit of 15 ng/mL for this compound in plasma. nih.gov More recent LC-MS/MS methods, particularly those employing ultra-high-performance liquid chromatography (UHPLC) coupled with tandem quadrupole mass spectrometry, have demonstrated significantly lower detection and quantification limits for related nitrosamine impurities, which can be indicative of the sensitivity achievable for structurally similar compounds like this compound. One such method for NDMA in ranitidine drug products achieved an LOD of 0.01 ppm and an LOQ of 0.03 ppm. fda.gov, japsonline.com Another high-sensitivity LC-MS method for nitrosamine impurities in ranitidine drug substance and product reported LLOQs between 0.025–0.1 ng/mL. lcms.cz, waters.com While these latter examples focus on impurities, they highlight the potential for highly sensitive detection of nitrogen-containing organic molecules using modern LC-MS/MS techniques.

The sensitivity can be influenced by factors such as sample preparation, chromatographic conditions (e.g., column type, flow rate), and the mass spectrometry ionization mode and detection settings. Optimized LC-MS conditions, including the use of low dispersion LC systems and sub-2-µm chemistry, can improve analyte intensity and thus sensitivity. lcms.cz, waters.com

Accuracy and Precision

Accuracy and precision are fundamental aspects of method validation, ensuring the reliability of quantitative results for this compound. Accuracy refers to the closeness of measured values to the true value, while precision refers to the reproducibility of measurements.

Analytical methods for ranitidine and its metabolites, including this compound, are typically validated according to guidelines such as those from the International Council for Harmonisation (ICH). fda.gov, japsonline.com Validation studies for ranitidine quantification methods often report accuracy and precision data. For example, a UV-spectrophotometric method for ranitidine in solid dosage forms showed good accuracy with a % RSD of 0.60, and repeatability and intermediate precision studies suggested good precision. researchgate.net Another LC-MS/MS method for ranitidine in human plasma reported an accuracy of 100.62% at the lower limit of quantification (LLOQ) and relative error values ranging from -6.60 to 8.66% across the linear range, indicating adequate accuracy. ufg.br Precision, assessed through intra-day and inter-day variability, is typically evaluated by calculating the relative standard deviation (RSD). Acceptable RSD values are generally within specified limits, often below 15% for biological sample analysis. ingentaconnect.com

Accuracy is frequently evaluated through recovery studies by adding known amounts of the analyte to a matrix and determining the percentage recovered. ajprd.com Precision is assessed by analyzing replicate samples at different concentration levels within the same day (intra-day precision) and on different days (inter-day precision). ajprd.com

Recovery Studies in Complex Matrices

Recovery studies are essential to assess the efficiency of the sample preparation method in extracting this compound from complex biological and environmental matrices and to evaluate potential matrix effects that can influence ionization and detection in mass spectrometry.

In biological matrices such as plasma and urine, extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction are commonly employed to isolate the analyte from interfering components. Early HPLC methods for ranitidine and its desmethyl metabolite in plasma and urine utilized methylene (B1212753) chloride extraction. nih.gov While this method could separate this compound chromatographically, quantitative analysis of other metabolites was challenging due to poor analytical recovery and interference from endogenous components. nih.gov More modern SPE methods for related compounds in biological matrices have demonstrated excellent extraction recoveries, often exceeding 90%. ufg.br, nih.gov

For environmental matrices like water, sediment, and suspended particulate matter, sample preparation techniques are also critical for concentrating the analyte and removing interferences. umweltbundesamt.de, worktribe.com Recovery assessments in environmental samples are performed by spiking the matrix with known concentrations of the analyte. whiterose.ac.uk, worktribe.com Acceptable recovery values typically range from 80% to 120%. acs.org Matrix effects in environmental analysis can be significant, and recovery studies help to understand and potentially compensate for these effects, especially when internal standards are not used. whiterose.ac.uk Isotope-labeled internal standards are often used to normalize peak areas and account for matrix-specific recoveries. umweltbundesamt.de

Internal Standards and Reference Materials in Analytical Procedures

The use of internal standards and reference materials is critical for ensuring the accuracy, precision, and reliability of analytical methods for this compound quantification.

Internal standards are substances added to samples at a known concentration before sample preparation and analysis. They should be chemically similar to the analyte, but chromatographically separable, and ideally, they should behave similarly to the analyte throughout the sample preparation and analysis process. Isotope-labeled analogs of the analyte, such as deuterated this compound, are considered ideal internal standards because they have very similar chemical and physical properties to the analyte but can be distinguished by mass spectrometry. While the search results mention the use of deuterated ranitidine ([2H3]ranitidine) as an internal standard for ranitidine quantification ebi.ac.uk, and deuterated NDMA (NDMA-d6) for NDMA analysis edqm.eu, hsa.gov.sg, the use of a specific internal standard for this compound itself is implied for robust quantitative methods, particularly in LC-MS/MS. The internal standard helps to compensate for variations in sample preparation efficiency, injection volume, and detector response. bc.edu

Reference materials are well-characterized substances of known purity and concentration used to prepare calibration standards and to validate analytical methods. Certified reference materials (CRMs) provide a higher level of confidence in the accuracy of the results. This compound is available from chemical suppliers as a reference material, often with a specified purity (e.g., >95% by HPLC) and accompanied by a certificate of analysis. lgcstandards.com, synthinkchemicals.com, simsonpharma.com These reference materials are essential for establishing the linearity of the analytical method and for quantifying the amount of this compound in unknown samples. The use of reference standards is fundamental to method validation according to regulatory guidelines. fda.gov, japsonline.com

Compound Information

Metabolic Investigations of Desmethyl Ranitidine: in Vitro and in Vivo Studies

Species-Specific Metabolism of Ranitidine (B14927) and Desmethyl Ranitidine Formation

The metabolic profiles of ranitidine and the extent of this compound formation exhibit variations across different species. Understanding these differences is essential for extrapolating findings from animal models to humans.

Comparative Metabolic Profiles in Laboratory Animals (e.g., rat, dog, mouse, rabbit, camel)

Studies in laboratory animals have demonstrated that ranitidine undergoes metabolism to several products, including this compound. In rats and dogs, isolated hepatocytes have been shown to metabolize ranitidine to ranitidine N-oxide, ranitidine S-oxide, desmethylranitidine, and two unidentified minor metabolites. ebi.ac.uknih.govebi.ac.uktandfonline.com The relative quantitative importance of these metabolites produced by hepatocytes was consistent with the profiles observed in vivo in rats and dogs. ebi.ac.uknih.govebi.ac.uktandfonline.com

In the rat, N-demethylation has been identified as a major route of ranitidine metabolism. hres.ca Urinary excretion studies in rats have shown that up to 14% of an administered dose can be excreted as desmethylranitidine, alongside unchanged drug (30%), N-oxide (3-6%), and S-oxide (4%). hres.ca

While specific comprehensive data on this compound formation in mice, rabbits, and camels were less prominently detailed in the search results, the general metabolic pathways of ranitidine, including N-demethylation, are known to occur to varying degrees across mammalian species. Studies in mice and rabbits using radio-labelled ranitidine showed that a significant portion of the administered radioactivity was excreted in urine (30-60%), with the remainder in feces, indicating metabolic transformation alongside excretion of the parent drug. hres.ca

Human Metabolism and Excretion of this compound

In humans, ranitidine is primarily excreted in the urine, with a portion also found in feces. drugbank.comfda.govhres.ca The metabolism of ranitidine in humans yields several metabolites, with the N-oxide being the principal metabolite found in urine, although it accounts for less than 4% of the dose. drugbank.comfda.govfda.govwikipedia.org this compound is another identified metabolite in human urine, typically representing about 1% of the administered dose. drugbank.comfda.govfda.govwikipedia.org Some sources indicate that this compound can account for approximately 1-3% of the dose excreted in urine after oral administration. ebi.ac.uk The remainder of the administered dose is found in the stool. drugbank.comfda.govfda.gov

Following oral administration, the bioavailability of ranitidine is approximately 50-60%, suggesting significant hepatic metabolism (first-pass effect). hres.cadrugbank.comfda.govhres.cawikipedia.orghres.ca After intravenous administration, a larger percentage of the dose is recovered as unchanged drug in the urine (up to 70%), compared to oral administration (around 30-35%). fda.govhres.cahres.cajocpr.comdrugsporphyria.nethpra.ie The excretion of ranitidine and its metabolites, including this compound, primarily occurs via renal clearance, which involves active tubular secretion. hres.cafda.govhres.cahres.cahpra.ie

The following table summarizes typical urinary excretion percentages of ranitidine and its major metabolites in humans:

| Compound | Percentage of Dose Excreted in Urine (approx.) |

| Unchanged Ranitidine | 30-35% (oral), 70% (IV) fda.govhres.cahres.cajocpr.comdrugsporphyria.nethpra.ie |

| Ranitidine N-oxide | <4% drugbank.comfda.govfda.govwikipedia.org |

| Ranitidine S-oxide | 1% drugbank.comfda.govfda.govwikipedia.org |

| This compound | 1-3% drugbank.comfda.govfda.govwikipedia.orgebi.ac.uk |

| Furoic acid analogue | 1-2% hpra.ie |

Note: Percentages can vary depending on the study and route of administration.

Cellular and Subcellular Metabolic Models

In vitro models, such as isolated hepatocytes and hepatic microsomes, are valuable tools for investigating the kinetics and enzymatic pathways involved in drug metabolism, including the formation of this compound.

Isolated Hepatocyte Systems for Kinetic Studies

Isolated hepatocytes have been successfully used to evaluate the metabolism of ranitidine in vitro and have been shown to be a predictive model for in vivo drug metabolism in rats and dogs. ebi.ac.uknih.govebi.ac.uktandfonline.com These systems allow for the study of metabolite formation kinetics under controlled conditions.

In isolated hepatocytes from both rats and dogs, this compound is formed as a metabolite of ranitidine. ebi.ac.uknih.govebi.ac.uktandfonline.com Kinetic studies in dog and Wistar rat hepatocytes showed monophasic kinetics for the formation of the three major metabolites, including this compound. ebi.ac.uknih.govebi.ac.uktandfonline.com In contrast, random hooded rat hepatocytes exhibited biphasic kinetics for N- and S-oxidation but monophasic kinetics for N-demethylation. ebi.ac.uknih.govebi.ac.uktandfonline.com Importantly, this compound itself was not found to be a substrate for further metabolism in isolated rat or dog hepatocytes. ebi.ac.uknih.govebi.ac.uktandfonline.com

Hepatic Microsomal Oxidation

Hepatic microsomes, which are enriched in drug-metabolizing enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO), are widely used to study oxidative metabolism. thermofisher.com Studies using rat and human liver microsomes have demonstrated the oxidation of ranitidine to its N-oxide, S-oxide, and this compound. ebi.ac.ukjst.go.jpnih.gov

In rat and human liver microsomes, this compound constitutes a notable percentage of the metabolites formed, ranging from 12% to 16%. ebi.ac.ukjst.go.jpnih.gov Inhibition studies using chemical inhibitors have helped to delineate the enzymatic systems responsible for this compound formation. jst.go.jpnih.gov

Enzymatic Systems Involved in N-Demethylation Pathways

The N-demethylation of ranitidine, leading to the formation of this compound, is primarily catalyzed by cytochrome P450 (CYP) enzymes. jst.go.jpnih.gov Studies using inhibitors have shown that the desmethylation of ranitidine in rat and human liver microsomes is significantly inhibited by SKF525A, a known inhibitor of CYP enzymes. ebi.ac.ukjst.go.jpnih.gov

Further investigations using specific CYP inhibitors have indicated the involvement of several CYP isoforms in the production of this compound. Production of this compound by rat and human liver microsomes was inhibited by tranylcypromine (B92988), α-naphthoflavone, and quinidine (B1679956), which are known inhibitors of CYP2C19, CYP1A2, and CYP2D6, respectively. ebi.ac.ukjst.go.jpnih.gov This suggests that CYP2C19, CYP1A2, and CYP2D6 contribute to the N-demethylation of ranitidine. ebi.ac.ukdrugsporphyria.netjst.go.jpnih.gov

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, including the parent compound, ranitidine. Studies using rat and human liver microsomes have shown that desmethylation of ranitidine is inhibited by SKF525A, a known inhibitor of cytochrome P450 enzymes, by 71-95%. ebi.ac.ukjst.go.jp This indicates that CYP enzymes are involved in the formation of this compound.

Further in vitro studies using human liver microsomes have investigated the inhibitory effects of ranitidine on specific CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4/5. While cimetidine (B194882) showed significant inhibition of these enzymes, ranitidine was found to be a weak inhibitor of CYP1A2, CYP2D6, and CYP3A4. svelic.senih.gov The affinity of ranitidine for cytochrome P450 is reported to be about 10 times lower than that of cimetidine. nih.govdrugsporphyria.net

Production of this compound by rat and human liver microsomes was specifically shown to be inhibited by tranylcypromine, α-naphthoflavone, and quinidine, which are known inhibitors of CYP2C19, CYP1A2, and CYP2D6, respectively. jst.go.jp This suggests the involvement of these specific CYP isoforms in the desmethylation pathway of ranitidine.

Other Enzymes in Desmethylation

While cytochrome P450 enzymes are implicated in the desmethylation of ranitidine, studies have also explored the potential role of other enzyme systems, such as flavin-containing monooxygenases (FMO). In vitro studies using rat and human liver microsomes demonstrated that while FMO inhibitors like metimazole significantly inhibited the N- and S-oxidations of ranitidine, desmethylation was primarily inhibited by the CYP inhibitor SKF525A. ebi.ac.ukjst.go.jp Furthermore, recombinant FMO isozymes (FMO1, FMO2, FMO3, and FMO5) did not produce this compound. ebi.ac.ukjst.go.jp These findings suggest that flavin-containing monooxygenases are not directly involved in the desmethylation of ranitidine.

Metabolic Fate of this compound

The metabolic fate of this compound involves its potential for further biotransformation and its subsequent excretion from the body.

Substrate Potential for Further Biotransformation

Information regarding the specific further biotransformation of this compound itself is limited in the provided search results. However, ranitidine undergoes other metabolic reactions, including N-oxidation and S-oxidation, resulting in the formation of ranitidine N-oxide and ranitidine S-oxide. ebi.ac.uknih.govdrugsporphyria.netmefst.hrdrugbank.comstrides.comdrugs.comcaspiantamin.comportlandpress.comfda.gov this compound is one of the identified metabolites, typically representing a smaller percentage of the dose compared to the parent drug and the N-oxide metabolite. ebi.ac.uknih.govdrugsporphyria.netmefst.hrdrugbank.comstrides.comdrugs.comcaspiantamin.comfda.govnih.govnih.gov While the provided information details the formation of this compound from ranitidine, it does not extensively describe whether this compound itself is a significant substrate for further phase I or phase II metabolic reactions. However, some studies mention the identification of potential biotransformation products of ranitidine, including "Desmethyl RAN-S-oxide", suggesting that this compound could potentially undergo further oxidation. edulll.gr

Excretion Pathways of this compound

This compound is primarily excreted in the urine. ebi.ac.uknih.gov Studies in humans have shown that a small percentage of the administered ranitidine dose is excreted in the urine as this compound. For example, one study reported that about 4% of the administered dose appeared as this compound in urine. ebi.ac.uknih.gov Other sources indicate that this compound, along with other metabolites like the S-oxide, each represent about 1% of the dose found in the urine. drugbank.comstrides.comdrugs.comfda.govnih.gov Renal excretion is a major route of elimination for ranitidine and its metabolites. mefst.hrdrugbank.comstrides.comdrugs.comcaspiantamin.comportlandpress.comfda.govnih.gov While the parent drug is largely excreted unchanged in the urine (up to 77% in some cases), the desmethyl metabolite contributes to the total urinary excretion of ranitidine-related compounds. ebi.ac.ukmefst.hrnih.gov The remainder of the administered dose of ranitidine is found in the stool. drugbank.comstrides.comdrugs.comfda.govnih.gov

Summary of this compound Excretion in Urine:

| Metabolite | Percentage of Administered Dose Excreted in Urine (approx.) | Source(s) |

| This compound | 1-4% | ebi.ac.ukdrugbank.comstrides.comdrugs.comfda.govnih.govnih.gov |

| Ranitidine N-oxide | <4% or 4-6% | nih.govdrugsporphyria.netdrugbank.comstrides.comdrugs.comfda.govnih.gov |

| Ranitidine S-oxide | 1% | drugbank.comstrides.comdrugs.comfda.govnih.gov |

| Unchanged Ranitidine | Up to 77% (urine) | ebi.ac.ukmefst.hrnih.gov |

| Unchanged Ranitidine | Approximately 30% (oral dose, urine) | drugbank.comstrides.comdrugs.comnih.gov |

| Unchanged Ranitidine | Approximately 70% (IV dose, urine) | caspiantamin.comfda.gov |

Interactive Data Table: Excretion of Ranitidine and its Metabolites in Human Urine

Pharmacological Activity and Clinical Significance of Desmethyl Ranitidine

Comparative Pharmacodynamics with Ranitidine (B14927)

Ranitidine exerts its therapeutic effects by competitively and reversibly inhibiting the action of histamine (B1213489) at the H2 receptors located on gastric parietal cells. wikipedia.orgfda.gov This blockade leads to a decrease in gastric acid secretion. wikipedia.orgdrugbank.com Desmethyl ranitidine, as a metabolite, has been investigated for its own pharmacological activity, particularly in comparison to the parent compound.

H2-Receptor Antagonist Activity

Studies have examined the H2-receptor blocking activity of ranitidine metabolites, including this compound. In humans, the principal metabolite in urine is the N-oxide, which exhibits weak H2-receptor blocking activity. The S-oxide also possesses weak H2-receptor blocking activity. hres.cahres.ca this compound has shown H2-receptor antagonist activity, albeit with lower potency than ranitidine in animal models. In rats, this compound is reported to be only four times less potent than ranitidine, while in dogs, it is half as potent. hres.cahres.ca

Potential Therapeutic Implications

Given that this compound retains some degree of H2-receptor antagonist activity, there is a theoretical basis for considering its potential therapeutic implications. However, the available information primarily characterizes it as a metabolite with lower potency than ranitidine. hres.cahres.ca The clinical significance of the pharmacological activity of this compound in humans at the concentrations typically achieved during ranitidine therapy is generally considered minor. nih.govfda.govdrugbank.comnih.govdrugs.comfda.gov Research has largely focused on ranitidine as the therapeutically active agent.

This compound as a Pharmacokinetic Biomarker

Despite its limited direct therapeutic significance, this compound plays a role as a pharmacokinetic biomarker. As a metabolite of ranitidine, its presence and concentration in biological samples can provide insights into the absorption, metabolism, and excretion of the parent drug.

Assessment of Hepatic and Renal Function in Relation to Ranitidine Metabolism

Ranitidine undergoes metabolism in the liver and is primarily excreted by the kidneys. fda.govdrugbank.comnih.govdrugs.com this compound is one of the metabolites formed in the liver. nih.govfda.govdrugbank.comnih.govdrugs.comresearchgate.net The excretion of both ranitidine and its metabolites, including this compound, is influenced by renal function. fda.govnih.govdrugs.com

Studies in patients with hepatic dysfunction have indicated minor, clinically insignificant alterations in ranitidine pharmacokinetic parameters, including metabolism. nih.govfda.govdrugbank.comnih.govdrugs.comfda.gov Renal impairment, however, significantly affects ranitidine elimination, leading to increased plasma levels and prolonged half-life of the parent drug. fda.govnih.govdrugs.com While the impact on this compound kinetics is not as extensively documented as for the parent drug, changes in the metabolic ratio of this compound to ranitidine could potentially serve as indicators of altered hepatic or renal function, although this is not a primary clinical application. The principal route of excretion for ranitidine is the urine, with a significant portion excreted as unchanged drug. fda.govdrugbank.comnih.govdrugs.comdrugs.com this compound is also excreted in the urine, typically accounting for a small percentage of the dose. drugs.comresearchgate.netnih.gov

The following table summarizes some key comparative data points regarding ranitidine and its desmethyl metabolite based on the search results:

| Compound | H2-Receptor Antagonist Potency (vs. Ranitidine) | Percentage of Excreted Dose (Human Urine) | Primary Site of Metabolism | Primary Route of Excretion |

| Ranitidine | 1 (Reference) | ~30% (unchanged drug) fda.govnih.govdrugs.com | Liver nih.govfda.govdrugbank.comnih.govdrugs.com | Renal fda.govdrugbank.comnih.govdrugs.com |

| This compound | Lower (e.g., 1/4 to 1/2 in animal models) hres.cahres.ca | ~1-4% nih.govfda.govdrugbank.comnih.govdrugs.comresearchgate.netnih.gov | Liver (formed from ranitidine) nih.govfda.govdrugbank.comnih.govdrugs.comresearchgate.net | Renal drugs.comresearchgate.netnih.gov |

Note: The interactive nature of the table is simulated here. In a live environment, this would be a dynamic table.

Toxicological Research and Safety Assessment of Desmethyl Ranitidine

Genotoxicity and Carcinogenicity Assessments

Assessments of the genotoxic and carcinogenic potential of desmethyl ranitidine (B14927) have involved both predictive in silico methods and experimental investigations.

In Silico Predictive Studies for Toxicity Endpoints

In silico studies utilizing computational models have been employed to predict the potential toxicity endpoints of ranitidine metabolites, including desmethyl ranitidine. One such study predicted that this compound exhibited mutagenic activity with a probability score of 66% and carcinogenic activity with a probability score of 68%. nih.govwikipedia.org These predictive results suggest potential areas of concern that warrant experimental validation.

| Compound | Predicted Mutagenicity Probability | Predicted Carcinogenicity Probability |

|---|---|---|

| This compound | 66% | 68% |

| Ranitidine N-oxide | 69% | 62% |

| Ranitidine S-oxide | 57% | 60% |

| N-Nitrosodimethylamine | 70% | 98% |

Note: Data derived from in silico predictive studies nih.govwikipedia.org. These are predictive results and require experimental validation.

Relationship to N-Nitrosodimethylamine (NDMA) Formation and Carcinogenic Risk

N-Nitrosodimethylamine (NDMA) is classified as a probable human carcinogen based on animal studies. cenmed.comdaneshyari.comfishersci.nonih.gov The presence of NDMA in ranitidine formulations has been a significant concern. cenmed.comdaneshyari.comnih.govnih.govnih.govfishersci.itmims.comatamanchemicals.comuni.lu While this compound is a metabolite of ranitidine, the primary focus of NDMA formation research from ranitidine has centered on the degradation of the parent compound itself or the reaction of its dimethylamine (B145610) group with nitrites. daneshyari.comfishersci.nonih.govnih.govfishersci.itmims.comatamanchemicals.comwikipedia.orgmassbank.eu One proposed mechanism for NDMA formation from ranitidine under gastric conditions involves the dealkylation of ranitidine to produce dimethylamine (DMA), which can then react with nitrite (B80452) to form NDMA. wikipedia.org this compound is an intermediate metabolite in the human body, but its direct role as a precursor in vivo contributing significantly to NDMA formation, independent of the parent compound's degradation pathways, is not as clearly established in the reviewed literature. The carcinogenic risk associated with ranitidine has been primarily linked to the presence of NDMA impurities. cenmed.comdaneshyari.comfishersci.nonih.govfishersci.it

Studies on NDMA in Ranitidine Formulations and its Metabolites

Studies have extensively investigated the levels of NDMA in ranitidine formulations, finding that NDMA can form during manufacturing and storage, with levels increasing over time and under elevated temperatures. cenmed.comdaneshyari.comnih.govnih.govnih.govfishersci.itmims.comatamanchemicals.comuni.lu this compound is one of the primary metabolites of ranitidine found in humans, typically excreted in urine at approximately 1% of the administered dose. atamanchemicals.comijpcbs.comfishersci.fiuni.lunih.govnih.govwikidata.org While this compound is a known metabolite, the studies on NDMA in formulations primarily focus on the degradation of the ranitidine active pharmaceutical ingredient itself and the potential contribution of impurities or synthetic routes to NDMA formation. daneshyari.comnih.govfishersci.itmims.comatamanchemicals.commassbank.eu However, N-Desmethyl Ranitidine has also been identified as a potential impurity in ranitidine.

Environmental Toxicology and Ecotoxicological Impact

The presence of pharmaceuticals and their metabolites in the environment, particularly in aquatic systems, has become a significant area of study. nih.gov

Ecotoxicity of this compound and its Environmental Degradation Products

This compound is known to be a metabolite of ranitidine in humans and rats wikipedia.orgsigmaaldrich.com. Following the use of ranitidine, it and its metabolites can enter the environment, primarily through wastewater treatment plants sigmaaldrich.comnih.gov. Ranitidine itself has been detected in aquatic environments nih.govebi.ac.uk.

Research into the environmental impact of pharmaceuticals has increasingly focused on both parent compounds and their transformation products, including metabolites, as these can also exert ecological effects idrblab.netnih.govuni.ludrugbank.comnih.gov. Studies evaluating the ecotoxicity of ranitidine and its photoderivatives in the aquatic environment have been conducted using bioassays on organisms such as rotifers and microcrustaceans nih.govuni.lu. These studies suggest that while ranitidine may not exhibit acute toxicity at high concentrations, chronic exposure can lead to effects such as inhibition of growth in some aquatic organisms nih.govuni.lu. Crucially, research indicates that transformation products of ranitidine may potentially exhibit higher ecotoxicological impacts than the parent compound idrblab.netnih.govuni.ludrugbank.com.

Biodegradability in Aquatic Systems

The environmental fate of pharmaceuticals in aquatic systems is significantly influenced by their biodegradability. Ranitidine is generally characterized as not readily biodegradable in the aquatic environment ebi.ac.ukidrblab.net. Studies have indicated that while some dissipation of ranitidine can occur, complete removal through biodegradation in aquatic systems within typical assessment periods (e.g., 28 days) is not achieved ebi.ac.ukidrblab.net. For example, one study observed approximately 70% dissipation of ranitidine over a 28-day biodegradation study in an aquatic environment ebi.ac.ukidrblab.net.

This compound, being a human metabolite of ranitidine, can be introduced into the aquatic environment through excretion sigmaaldrich.com. Its presence in the environment is therefore linked to the persistence and transformation of the parent compound. While ranitidine undergoes some transformation in the environment, leading to the formation of various products, including metabolites like this compound, specific detailed studies on the biodegradability of this compound itself in aquatic systems were not found within the scope of this research.

The recalcitrance of the parent compound, ranitidine, to ready biodegradation suggests that its metabolites, including this compound, may also persist in aquatic environments to varying degrees. Further research specifically targeting the biodegradation pathways and rates of this compound in relevant aquatic matrices would be necessary for a comprehensive understanding of its environmental persistence.

Drug Drug Interactions Involving Desmethyl Ranitidine Formation

Influence of Co-administered Drugs on Ranitidine (B14927) N-Demethylation

The N-demethylation of ranitidine, leading to the formation of desmethyl ranitidine, is primarily catalyzed by cytochrome P450 enzymes. Studies using rat and human liver microsomes have shown that the desmethylation of ranitidine is inhibited by general CYP inhibitors like SKF525A. nih.govjst.go.jp Furthermore, specific inhibitors of certain CYP isozymes, namely tranylcypromine (B92988) (inhibitor of CYP2C19), α-naphthoflavone (inhibitor of CYP1A2), and quinidine (B1679956) (inhibitor of CYP2D6), have been shown to inhibit this compound production in vitro. nih.govjst.go.jp

This indicates that drugs or substances that inhibit CYP1A2, CYP2C19, or CYP2D6 could potentially influence the rate of ranitidine N-demethylation. However, the clinical significance of altered this compound formation rates due to the inhibition of these enzymes by co-administered drugs is not extensively documented in the provided sources, particularly given that this compound is a minor metabolite.

In Vitro Inhibition of Ranitidine Desmethylation by CYP Inhibitors:

| Inhibitor | Target CYP Isozyme(s) | Inhibition of Desmethylation (Rat/Human Liver Microsomes) | Source |

| SKF525A | General CYP inhibitor | 71-95% | nih.govjst.go.jp |

| Tranylcypromine | CYP2C19 | Inhibition observed | nih.govjst.go.jp |

| α-naphthoflavone | CYP1A2 | Inhibition observed | nih.govjst.go.jp |

| Quinidine | CYP2D6 | Inhibition observed | nih.govjst.go.jp |

(Note: The exact percentage of inhibition by specific isozyme inhibitors was not consistently quantified across sources for direct comparison in a table, but inhibition was reported.)

Impact on Clearance and Bioavailability of Other Drugs

Ranitidine itself has been reported to affect the bioavailability and clearance of other drugs through several mechanisms. These include competition for renal tubular secretion, alteration of gastric pH, and, to a lesser extent, inhibition of cytochrome P450 enzymes. fda.govcaspiantamin.comnih.govdrugs.comfda.govboehringer-ingelheim.comhpra.iedrugs.com

High doses of ranitidine have been shown to reduce the renal excretion of drugs eliminated by the renal organic cation transport system, such as procainamide (B1213733) and its active metabolite N-acetylprocainamide, leading to increased plasma levels of these drugs. fda.govnih.govdrugs.comfda.govboehringer-ingelheim.comdrugs.com

Ranitidine can also alter the absorption of drugs where gastric pH is a critical factor for bioavailability. This can result in either increased absorption (e.g., triazolam, midazolam, glipizide) or decreased absorption (e.g., ketoconazole, atazanavir, delavirdine, gefitinib). fda.govnih.govdrugs.comfda.govboehringer-ingelheim.comhpra.iedrugs.comhres.ca

Compared to cimetidine (B194882), another H2-receptor antagonist, ranitidine has a much lower potential for inhibiting hepatic cytochrome P450 enzymes at usual therapeutic doses. hpra.iehres.cahres.catandfonline.com While ranitidine can weakly bind to certain CYP enzymes in vitro, this typically does not result in clinically significant inhibition of the hepatic cytochrome P450-linked oxygenase system at recommended dosages. hpra.iehres.cahres.ca

The direct impact of the this compound metabolite itself on the clearance and bioavailability of other drugs is not a primary focus in the provided literature. The documented drug-drug interactions are predominantly attributed to the parent compound, ranitidine, via the mechanisms described above.

Clinical Significance of this compound in Polypharmacy Scenarios

In polypharmacy scenarios, the potential for drug-drug interactions is increased. While ranitidine's interactions, such as those affecting the absorption of pH-dependent drugs or the renal excretion of cationic drugs like procainamide, are clinically relevant considerations in patients taking multiple medications, the specific clinical significance of the this compound metabolite in these scenarios is not well-defined in the provided sources. fda.govnih.govdrugs.comfda.govboehringer-ingelheim.comhpra.iedrugs.comhres.ca

Synthesis and Characterization of Desmethyl Ranitidine for Research Applications

Chemical Synthesis Pathways

Desmethyl Ranitidine (B14927), also known as N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine, has the molecular formula C₁₂H₂₀N₄O₃S and a molecular weight of 300.38 g/mol . nih.govsimsonpharma.com While detailed synthetic routes for the de novo laboratory synthesis of Desmethyl Ranitidine for research applications are not extensively detailed in the provided search results, its structure suggests it is closely related to the synthesis of Ranitidine itself, involving the furan (B31954) ring, the thioether linkage, and the nitroethenediamine moiety.

This compound is identified as a metabolite of Ranitidine, formed in the liver through demethylation. nih.govresearchgate.net This metabolic pathway in biological systems provides insight into its chemical structure relative to the parent drug. Ranitidine's chemical name is N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine, highlighting the presence of a dimethylamino group which is monomethylated in this compound. daicelpharmastandards.com

For research and analytical purposes, this compound is typically available as a synthesized reference standard. simsonpharma.comaxios-research.comsynthinkchemicals.com These standards are produced with comprehensive characterization data. cleanchemlab.comsynzeal.com While the specific step-by-step laboratory synthesis is not provided, the context of its use as a reference standard implies controlled chemical synthesis routes are employed to produce a well-defined compound.

Purity Assessment and Impurity Profiling

Purity assessment and impurity profiling are critical aspects for this compound, particularly when used as a reference standard in analytical chemistry. Impurity profiling involves the detection, identification, and quantification of unwanted chemical compounds present in a substance. ajprd.comresearchgate.netijpsjournal.com Regulatory bodies such as the ICH and FDA emphasize stringent purity requirements for active pharmaceutical ingredients (APIs) and related substances like metabolites and impurities. ajprd.comresearchgate.netijpsjournal.com

Analytical techniques commonly employed for the purity assessment and impurity profiling of pharmaceutical compounds, including this compound, include various chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) is a widely used technique for quantifying and separating compounds and their impurities. pharmtech.com Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation and identification of impurities. ajprd.compharmtech.combiomedres.us Hyphenated techniques like LC-MS and LC-NMR combine separation and identification capabilities, providing powerful tools for comprehensive impurity profiling. ijpsjournal.compharmtech.combiomedres.us

For this compound standards, detailed characterization data, often including data from techniques like 1H NMR, 13C NMR, IR, MASS, and HPLC, are provided to confirm purity and structure. daicelpharmastandards.com The purity of commercially available this compound reference standards is typically assessed using methods like HPLC, with reported purities often exceeding 95%. lgcstandards.com

Impurity profiling of Ranitidine and its related compounds, including this compound, is essential for ensuring the quality, safety, and efficacy of the drug. daicelpharmastandards.comajprd.com Impurities can arise from synthesis, starting materials, reagents, intermediates, or degradation of the final product. daicelpharmastandards.comajprd.com this compound itself is a known impurity and metabolite of Ranitidine, and its presence needs to be monitored and controlled. nih.govdaicelpharmastandards.com

Use as a Reference Standard in Analytical Chemistry

This compound is widely utilized as a reference standard in analytical chemistry, particularly in the context of analyzing Ranitidine. axios-research.comsynthinkchemicals.comsynzeal.com Reference standards are essential for developing and validating analytical methods used in the pharmaceutical industry for quality control and research applications. axios-research.comajprd.com

Specifically, this compound serves as a reference standard for:

Analytical method development and validation (AMV) axios-research.comcleanchemlab.comsynzeal.com

Quality Control (QC) applications during drug synthesis and formulation axios-research.comcleanchemlab.comsynzeal.com

Traceability against pharmacopeial standards such as USP or EP axios-research.comsynzeal.com

Analysis of Ranitidine impurities in drug substances and formulations daicelpharmastandards.comsynthinkchemicals.com

Analytical methods, such as HPLC, are developed and validated using reference standards like this compound to accurately identify and quantify the presence of this compound in samples, including biological fluids (like urine and plasma) and pharmaceutical formulations. researchgate.netebi.ac.uk The use of well-characterized this compound reference standards with documented purity and comprehensive analytical data is fundamental to ensuring the accuracy and reliability of these analytical methods. daicelpharmastandards.comcleanchemlab.comsynzeal.com

Research studies investigating the metabolism and pharmacokinetics of Ranitidine in humans have utilized analytical techniques employing this compound as a reference to quantify its levels in biological samples. ebi.ac.uk For example, ion-pair high-performance liquid chromatography methods have been used to determine this compound in human urine and plasma, demonstrating the importance of this compound as a reference for such studies. ebi.ac.uk

The availability of this compound as a characterized reference standard from various suppliers underscores its established role in pharmaceutical research and quality control. simsonpharma.comaxios-research.comsynthinkchemicals.comlgcstandards.com

Emerging Research Areas and Future Directions for Desmethyl Ranitidine

Investigation of Antioxidant and Anti-Glycation Potential

Recent research has highlighted the antioxidant properties of H2-receptor antagonists, including Ranitidine (B14927). Studies have shown that Ranitidine can scavenge free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and hydroxyl radicals (•OH), and exhibit indirect antioxidant effects by inhibiting neutrophil activation. nih.gov Furthermore, Ranitidine has demonstrated anti-glycation potential comparable to established agents like aminoguanidine. nih.gov Glycation is a non-enzymatic process involving the reaction of sugars with proteins, leading to the formation of Advanced Glycation End-products (AGEs). researchgate.net The accumulation of AGEs is implicated in the progression of diabetic complications and other age-related diseases. researchgate.netscienceopen.com

| Activity | Observed Effect of Ranitidine | Reference |

|---|---|---|

| DPPH Radical Scavenging | Identified as a potent scavenger among tested H2 blockers. | nih.gov |

| Nitric Oxide (•NO) Radical Scavenging | Demonstrated effective scavenging activity. | nih.gov |

| Hydroxyl Radical (•OH) Scavenging | Shown to scavenge •OH in various in vitro models. | nih.gov |

| Indirect Antioxidant Action | Inhibits neutrophil activation and reduces TNF-α production. | nih.gov |

| Anti-Glycation Potential | Comparable to aminoguanidine; may compete with protein amino groups for carbonyls. | nih.gov |

Role in Immunomodulation and Tumor Microenvironment

The role of H2-receptor antagonists in modulating the immune system is an area of active investigation. Studies on Ranitidine have revealed significant immunomodulatory effects, which are now paving the way for research into the activity of its metabolites like Desmethyl Ranitidine. Research has shown that Ranitidine can alter myeloid cell populations, particularly by decreasing monocytic myeloid-derived suppressor cells (MDSCs), which are known to suppress T-cell function and promote tumor growth. nih.govresearchgate.net In preclinical breast cancer models, Ranitidine treatment has been associated with delayed tumor onset and reduced metastasis. nih.govresearchgate.net

Furthermore, Ranitidine has been found to act as an immune adjuvant, promoting the polarization of macrophages to the pro-inflammatory M1 phenotype and enhancing the activation of cytotoxic T lymphocytes (CTLs). nih.gov These effects are critical for an effective anti-tumor immune response. nih.gov The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal components that can either suppress or promote tumor progression. mdpi.commdpi.com The ability of Ranitidine to influence key immune cells within the TME suggests a potential therapeutic application. nih.gov A pivotal future direction is to ascertain whether this compound shares or enhances these immunomodulatory properties. Understanding the specific contribution of this metabolite could lead to more targeted strategies for reprogramming the tumor microenvironment and improving cancer immunotherapy outcomes.

| Effect | Model/Context | Key Findings | Reference |

|---|---|---|---|

| MDSC Population | Orthotopic breast tumor model (mice) | Significantly decreased monocytic MDSC population in spleen and bone marrow. | researchgate.net |

| Tumor Growth & Metastasis | Breast cancer models (mice) | Inhibited primary tumor growth and lung metastasis. | researchgate.net |

| Spontaneous Tumor Development | Spontaneous breast tumor model (mice) | Delayed onset and decreased the number of tumors. | nih.gov |

| Macrophage Polarization | In vivo and in vitro | Regulated macrophage polarization towards the anti-tumor M1 phenotype. | nih.gov |

| CTL Activation | In vivo | Significantly upregulated cytotoxic T lymphocyte (CTL) activation. | nih.gov |

| Cellular Immune Response | Asymptomatic HIV-infected individuals | Improved natural killer cell activity and T-cell blastogenesis. | nih.gov |

Pharmacogenomic Studies Related to Ranitidine Metabolism and this compound Formation

Ranitidine undergoes metabolism in the liver, resulting in the formation of several metabolites, including Ranitidine N-oxide, Ranitidine S-oxide, and this compound. drugbank.com this compound accounts for approximately 1% of an administered dose. drugbank.com The enzymes responsible for this biotransformation, likely part of the cytochrome P450 (CYP) family, can exhibit significant inter-individual variability due to genetic polymorphisms.

Pharmacogenomics is the study of how genes affect a person's response to drugs. A key future research area is to apply pharmacogenomic approaches to understand the metabolism of Ranitidine to this compound. These studies would aim to identify specific genetic variants in metabolic enzymes or drug transporters (such as those encoded by the SLC22A1 gene) that influence the rate and extent of this compound formation. clinpgx.org Elucidating this genetic basis could explain variations in drug efficacy and safety among different individuals. For instance, individuals who are "fast" or "slow" metabolizers could have different plasma concentrations of this compound, which, if the metabolite is biologically active, could have clinical implications. This knowledge could ultimately support personalized medicine approaches, allowing for optimized drug therapy based on a patient's genetic profile.

Development of Novel Analytical Tools for In Situ and Real-Time Monitoring

The quantification of this compound in biological and environmental samples currently relies on conventional laboratory-based analytical techniques such as high-performance liquid chromatography (HPLC). thepharmajournal.comnih.govresearchgate.net While accurate and reliable, these methods involve sample collection, transport, and processing, which prevent real-time analysis. thermofisher.com

There is a growing trend in pharmaceutical and environmental sciences towards the development of novel analytical tools for in situ (in the original place) and real-time monitoring. nih.govnih.gov Future research in this area will focus on creating sensors and integrated systems capable of continuously measuring this compound concentrations directly within a process stream, a body of water, or potentially even in vivo. thermofisher.comphotonetc.com Technologies being explored include fluorescence-based sensors, electrochemical sensors, and miniaturized mass spectrometry systems. researchgate.netnih.gov The benefits of such tools are significant, enabling immediate feedback for process control in pharmaceutical manufacturing, dynamic monitoring of environmental contamination, and enhanced understanding of the compound's pharmacokinetic profile in preclinical studies. mt.com

| Feature | Conventional Methods (e.g., HPLC) | Emerging Tools (e.g., In Situ Sensors) |

|---|---|---|

| Location of Analysis | Off-line, in a laboratory | In-line, on-line, or in situ |

| Time to Result | Hours to days | Seconds to minutes (Real-time) |

| Sampling | Requires manual, discrete sample extraction | Continuous or automated; no sample removal needed |

| Data Resolution | Low temporal resolution (snapshot data) | High temporal resolution (dynamic process data) |

| Application | Quality control, validation, standard quantification | Process analytical technology (PAT), environmental monitoring, real-time pharmacokinetics |

Environmental Remediation Strategies for Pharmaceutical Metabolites

The widespread use of pharmaceuticals like Ranitidine has led to their detection in various aquatic environments, as a significant portion of the drug and its metabolites can be excreted from the body and enter wastewater systems. researchgate.net Ranitidine has been identified as an emerging environmental contaminant, and its degradation can lead to various transformation products. publish.csiro.auresearchgate.net Because this compound is a direct metabolite, its presence in wastewater is expected, necessitating effective removal strategies.

Conventional wastewater treatment plants are often not equipped to fully eliminate persistent pharmaceutical compounds. nih.gov Consequently, a major area of research is the development of Advanced Oxidation Processes (AOPs) for the remediation of water contaminated with pharmaceuticals and their metabolites. mdpi.commdpi.com AOPs are characterized by the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic pollutants. nih.gov Future research will focus on optimizing various AOPs for the specific degradation of this compound. This includes investigating the efficacy of ozonation, UV/H2O2, photo-Fenton, and electrochemical oxidation processes. nih.govarviatechnology.comnih.gov The goal is to develop robust and energy-efficient technologies that can achieve complete mineralization of the metabolite into harmless products like CO2 and water, thereby mitigating its potential environmental impact. nih.gov

| AOP Method | Description | Potential for Metabolite Removal |

|---|---|---|

| Ozonation (O₃) | Uses ozone, a powerful oxidant, to break down contaminants. Can be combined with UV or H₂O₂. | Effective for degrading amine-based compounds like Ranitidine and its metabolites. arviatechnology.comnih.gov |

| UV/H₂O₂ | UV light cleaves hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. | Considered a viable AOP, less sensitive to the nature of the pollutant than some other methods. mdpi.com |

| Fenton/Photo-Fenton | Uses iron salts (Fe²⁺) and H₂O₂ to produce hydroxyl radicals. Photo-Fenton enhances this with UV light. | Highly effective for degrading a wide range of organic molecules. mdpi.com |

| Electrochemical Oxidation | Generates hydroxyl radicals on the surface of an anode (e.g., BDD - Boron-Doped Diamond). | Demonstrated high oxidation power and can lead to almost complete mineralization of Ranitidine. nih.gov |

| Photocatalysis (e.g., TiO₂) | A semiconductor (like TiO₂) is activated by UV light to produce reactive oxygen species. | A widely explored AOP for pharmaceutical remediation. nih.gov |

Q & A

Q. What are the pharmacokinetic properties of desmethyl ranitidine, and how do they impact its detection in biological matrices?

this compound is a minor metabolite of ranitidine, accounting for ~2% of urinary excretion. Its detection is influenced by high water solubility (consistent with ranitidine’s BCS Class III classification) and low membrane permeability. Analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) are typically employed, with optimization required due to its low concentration in biological samples. Validation parameters should include sensitivity thresholds and recovery rates .

Q. How does this compound’s chemical stability affect its role in pharmacological studies?

this compound’s stability under varying pH and temperature conditions must be characterized to ensure accurate quantification in long-term studies. Degradation studies using accelerated stability protocols (e.g., ICH guidelines) can identify optimal storage conditions. Impurity profiling, including identification of oxidative byproducts, is critical for interpreting pharmacokinetic data .

Q. What analytical challenges arise in distinguishing this compound from structurally related impurities?

Co-elution with ranitidine derivatives (e.g., ranitidine nitroacetamide or amino alcohol) necessitates advanced chromatographic separation techniques. Column selectivity (e.g., C18 vs. phenyl-hexyl phases) and mobile phase optimization (e.g., pH-adjusted buffers) are key methodological considerations. Mass spectrometry fragmentation patterns can further confirm identity .

Q. Why is this compound relevant in assessing ranitidine’s metabolic pathway?

As a minor metabolite, this compound provides insight into hepatic CYP450-mediated N-demethylation activity. Comparative studies with other metabolites (e.g., ranitidine N-oxide) can reveal intersubject variability in metabolic enzyme expression, which may influence drug-drug interaction risks .

Advanced Research Questions

Q. How can cohort studies be designed to evaluate the long-term biological effects of this compound exposure?

Retrospective cohort designs using electronic health records (EHRs) require rigorous adjustment for confounders (e.g., concurrent medications, comorbidities). Propensity score matching or inverse probability weighting can mitigate selection bias. Ethical approvals for de-identified data use and adherence to STROBE guidelines are mandatory .

Q. What experimental strategies optimize this compound quantification using response surface methodology (RSM)?

Screening experiments (e.g., fractional factorial designs) identify critical factors (e.g., mobile phase composition, detector settings). A central composite design with ANOVA analysis can model nonlinear relationships. For example, a 16-run 2<sup>IV</sup>6−2 design with center points was used in ranitidine studies to optimize chromatographic resolution .

Q. How should researchers address contradictions in toxicity data between this compound and parent drug studies?

Meta-analyses with subgroup analyses (e.g., by study design, population demographics) can reconcile discrepancies. Sensitivity analyses should assess the impact of outlier datasets. In vitro cytotoxicity assays (e.g., hepatocyte models) paired with pharmacokinetic simulations may clarify dose-response relationships .

Q. What role does impurity profiling play in evaluating this compound’s pharmacological significance?

Pharmacopeial standards (e.g., USP 35) mandate impurity thresholds for ranitidine formulations. This compound’s inclusion in impurity limits requires stability-indicating methods to differentiate degradation products from metabolites. Toxicological assessments (e.g., Ames tests) determine if impurities pose genotoxic risks .

Q. How can ethical considerations be integrated into studies involving this compound in vulnerable populations?

Protocols must address informed consent challenges in pediatric or geriatric cohorts, particularly when using residual biospecimens. Institutional review boards (IRBs) may require justification for metabolite-specific analyses unrelated to primary study aims .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in heterogeneous populations?

Mixed-effects models account for intra- and inter-individual variability. Bayesian hierarchical models improve precision in small sample sizes. Machine learning algorithms (e.g., random forests) can identify non-linear associations between metabolite levels and clinical endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。